
Hydroxy Itraconazole
Übersicht
Beschreibung
Hydroxy Itraconazole is a metabolite of itraconazole, a broad-spectrum triazole antifungal agent. It is formed in the liver through the oxidation of itraconazole. This compound retains antifungal activity comparable to its parent compound and is used in the treatment and prevention of various fungal infections, including those caused by Aspergillus and Candida species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxy Itraconazole is synthesized through the metabolic oxidation of itraconazole by cytochrome P450 3A4 enzymes. The process involves the hydroxylation of the 1-methylpropyl substituent on itraconazole .
Industrial Production Methods: Industrial production of hydroxyitraconazole typically involves the use of itraconazole as a precursor. The compound is metabolized in vitro using liver microsomes or recombinant enzymes to produce hydroxyitraconazole. This method ensures a consistent and high-yield production of the metabolite .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy Itraconazole undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used.
Major Products: The primary product of these reactions is hydroxyitraconazole itself, with potential further metabolites depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Hydroxy itraconazole exhibits unique pharmacokinetic properties that are essential for its application in clinical settings. A population pharmacokinetic model developed for this compound indicates that it follows a one-compartment model with mixed first-order and Michaelis-Menten elimination kinetics. This model has been instrumental in understanding how food and formulation affect its bioavailability, which is crucial for optimizing dosing regimens in patients .
Key Findings:
- Bioavailability : this compound's relative bioavailability can vary significantly based on the formulation used, with studies showing a 173% increase in bioavailability of SUBA-itraconazole compared to Sporanox .
- Food Effects : The presence of food can reduce the bioavailability of this compound by approximately 27% .
Therapeutic Applications
This compound's antifungal properties make it a valuable agent in treating various infections, particularly those caused by Aspergillus species. Its effectiveness is often evaluated in the context of immunocompromised patients, such as those with chronic granulomatous disease (CGD), where it has been shown to control aspergillosis effectively .
Clinical Case Studies:
- Aspergillosis Treatment : In patients with CGD, this compound has demonstrated efficacy in controlling Aspergillus infections, highlighting its role as a critical component of antifungal therapy in high-risk populations .
- Safety Profile : Clinical studies have reported that this compound is generally well-tolerated, with a safety profile similar to that of itraconazole itself, making it a viable option for long-term treatment regimens .
Analytical Methods for Quantification
Accurate measurement of this compound levels in biological samples is crucial for understanding its pharmacokinetics and therapeutic effects. Several advanced analytical techniques have been developed for this purpose:
These methods facilitate the analysis of this compound concentrations in clinical studies, allowing researchers to correlate drug levels with therapeutic outcomes effectively.
Wirkmechanismus
Hydroxy Itraconazole exerts its antifungal effects by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, hydroxyitraconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Itraconazole: The parent compound, with similar antifungal activity.
Posaconazole: A second-generation triazole with a broader spectrum of activity.
Voriconazole: Another second-generation triazole with enhanced activity against certain fungi
Uniqueness: Hydroxy Itraconazole is unique due to its formation as a metabolite of itraconazole and its retention of antifungal activity. It provides an additional layer of efficacy in itraconazole therapy, contributing to the overall antifungal effect .
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920835 | |
Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-91-8 | |
Record name | Hydroxyitraconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.